molecular formula C26H31NO2 B106309 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol CAS No. 748-97-0

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol

Cat. No.: B106309
CAS No.: 748-97-0
M. Wt: 389.5 g/mol
InChI Key: VFFBJZCCXOYRNN-UHFFFAOYSA-N
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Description

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol is a complex organic compound with a unique structure that includes a dimethylamino group, an ethoxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-(2-(Dimethylamino)ethoxy)benzylamine with other reagents under controlled conditions . The reaction conditions often include the use of sodium hydride at elevated temperatures (130-140°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H31NO2
  • Molecular Weight : 389.53 g/mol
  • CAS Number : 748-97-0
  • IUPAC Name : 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol
  • Structure : The compound features a diphenylbutanol backbone with a dimethylaminoethoxy substituent, contributing to its pharmacological profile.

Tamoxifen Citrate Impurity Analysis

As an impurity in tamoxifen formulations, 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol is critical for quality control in pharmaceutical manufacturing. Its presence can affect the efficacy and safety of tamoxifen, which is widely used in breast cancer treatment. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this impurity during drug development and production .

Antiestrogenic Activity

Research indicates that compounds similar to this molecule exhibit antiestrogenic properties. This suggests potential applications in the development of new therapeutic agents targeting estrogen receptors, particularly for hormone-dependent cancers . Studies have shown that modifications in the structure can enhance or diminish these properties, making it a subject of interest for medicinal chemists aiming to design more effective anti-cancer drugs.

Case Study: Pharmacokinetics and Toxicology

A study focusing on the pharmacokinetics of related compounds highlighted the importance of understanding the metabolism of dimethylamino derivatives. The findings indicated that these compounds could undergo significant metabolic transformations, impacting their therapeutic efficacy and safety profiles .

Toxicological Assessments

Toxicological evaluations have classified this compound as potentially harmful if ingested, with studies indicating possible carcinogenic effects . Such findings necessitate rigorous safety assessments during drug formulation processes.

The ongoing research into the applications of this compound suggests several avenues for exploration:

  • Synthesis of Analogues : Developing analogues with modified structures may yield compounds with improved therapeutic profiles or reduced toxicity.
  • Mechanistic Studies : Investigating the exact mechanisms through which this compound interacts with estrogen receptors could lead to better-targeted therapies.
  • Longitudinal Toxicity Studies : Further long-term studies are essential to fully understand the safety profile of this compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol, also known as Hydroxy-Toremifene or Tamoxifen β-Hydroxy Impurity, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and hormonal therapies. This article explores the compound's synthesis, biological activity, and relevant research findings.

Basic Information

  • Chemical Formula : C26H31NO2
  • Molecular Weight : 387.51 g/mol
  • CAS Number : 97151-03-6
  • Melting Point : 105-107 °C
  • Boiling Point : 555.4 °C (predicted)
  • Density : 1.095 g/cm³ (predicted)
  • Solubility : Soluble in dichloromethane, ethyl acetate, and methanol

Table of Physical Properties

PropertyValue
Melting Point105-107 °C
Boiling Point555.4 °C (predicted)
Density1.095 g/cm³ (predicted)
SolubilityDichloromethane, Ethyl Acetate, Methanol
pKa14.74 (predicted)

This compound exhibits biological activity primarily through its interaction with estrogen receptors. As a derivative of Tamoxifen, it acts as a selective estrogen receptor modulator (SERM), which can block or activate estrogen receptors in different tissues.

Anticancer Properties

Research has shown that compounds similar to Hydroxy-Toremifene possess significant anticancer properties, particularly in breast cancer treatment. The compound's ability to inhibit the proliferation of estrogen-dependent tumors has been documented in various studies.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the efficacy of Hydroxy-Toremifene in inhibiting the growth of MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, demonstrating its potential as an anticancer agent .
  • Hormonal Modulation : In another investigation, the compound was tested for its ability to modulate hormone levels in ovariectomized rats. The results suggested that it could effectively reduce serum estradiol levels while maintaining bone density .
  • Comparative Studies : A comparative analysis of Hydroxy-Toremifene and other SERMs revealed that it had a unique profile in terms of side effects and efficacy, making it a candidate for further clinical trials .

Summary of Biological Activities

Activity TypeEffectiveness
Antitumor ActivityHigh
Hormonal ModulationModerate
Side Effects ProfileFavorable

Properties

IUPAC Name

1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-4-25(21-11-7-5-8-12-21)26(28,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2)3/h5-18,25,28H,4,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFBJZCCXOYRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862399
Record name 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748-97-0
Record name α-[4-[2-(Dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLBUTAN-1-OL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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